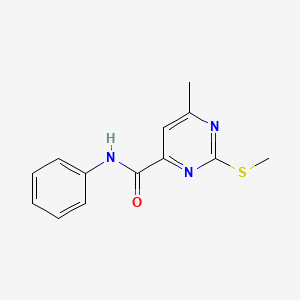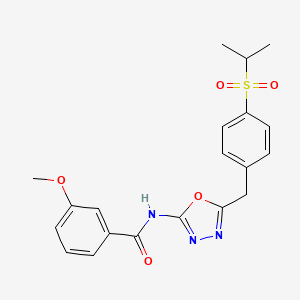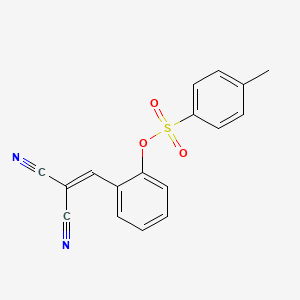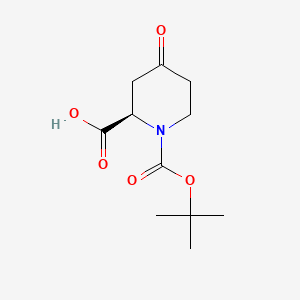![molecular formula C19H18N6O2 B2388313 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892747-61-4](/img/structure/B2388313.png)
3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine is a chemical compound that belongs to the class of triazolyl-based compounds. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine is not fully understood. However, it has been hypothesized that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine are not fully understood. However, this compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been found to have potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine in lab experiments is its unique chemical properties, which make it a useful tool for studying the growth and proliferation of cancer cells as well as neurodegenerative diseases. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for the study of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine. One potential direction is the further study of its potential applications in the field of cancer research, particularly in the development of new cancer therapies. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neurodegenerative diseases. Finally, future research could focus on the synthesis of new compounds based on the structure of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, with the goal of developing new compounds with improved efficacy and lower cost.
合成法
The synthesis of 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine involves several steps. The first step involves the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. The second step involves the cyclization of 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl chloride. The final step involves the reaction of 3-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl chloride with 3-azido-1-(4-methoxyphenyl)-1,2,4-oxadiazole to form 3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine.
科学的研究の応用
3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine has been extensively studied for its potential applications in scientific research. This compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been found to have potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
3-(3-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-12-5-4-6-14(11-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-7-9-15(26-2)10-8-13/h4-11H,3,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYISALXZWYOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)



![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)

![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)


![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2388246.png)
![9-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2388247.png)

![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)
